molecular formula C13H20N2 B063508 4-(2-Piperidin-1-yl-ethyl)-phenylamine CAS No. 168897-21-0

4-(2-Piperidin-1-yl-ethyl)-phenylamine

Cat. No. B063508
M. Wt: 204.31 g/mol
InChI Key: BUEFNCLNVXCFFS-UHFFFAOYSA-N
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Description

4-(2-Piperidin-1-yl-ethyl)-phenylamine is a chemical compound known for its varied applications in the field of chemistry and pharmacology. The compound is characterized by the presence of a piperidine ring attached to a phenylamine moiety through an ethyl linker.

Synthesis Analysis

The synthesis of compounds related to 4-(2-Piperidin-1-yl-ethyl)-phenylamine involves complex chemical procedures. For example, 1-(1-Phenylcyclohexyl)piperidine was synthesized from 1-piperidinocyclohexanecarbonitrile by replacing the cyano group with phenyl using phenylmagnesium bromide (Maddox, Godefroi, & Parcell, 1965).

Molecular Structure Analysis

The molecular structure of related compounds shows significant conformational flexibility. For instance, the piperidine ring can exhibit different dihedral angles with phenyl and phenylamine moieties, influencing the compound's chemical behavior and interaction capabilities (Rajnikant, Kohli, Sarmal, Mehdi, & Parveen, 2010).

Chemical Reactions and Properties

4-(2-Piperidin-1-yl-ethyl)-phenylamine and its derivatives undergo various chemical reactions, contributing to their diverse biological activities. The compound's chemical properties, such as reactivity with other substances and stability under different conditions, are crucial for its applications in synthesis and pharmacology.

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystal structure, are determined through experimental methods. The crystal and molecular structure analysis often utilizes X-ray diffraction and spectroscopic methods to provide insights into the compound's conformation and physical characteristics (Khan, Ibrar, Lal, Altaf, & White, 2013).

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Synthesis of Anti-inflammatory Drugs

    • A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
    • The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
    • The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine showed the highest IC50 values for COX-1 inhibition .
  • Synthesis of Biologically Active Piperidines

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one Derivatives

    • A series of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives were synthesized using greener deep eutectic solvent media .
    • These compounds were characterized and their potential applications are being explored .
  • Analysis of Piperidine in Artane

    • A reversed-phase high-performance liquid chromatography (RP-HPLC) method was established for the determination of piperidine and piperidine hydrochloride in artane .
    • This method uses pre-column derivatization with 4-toluenesulfonyl chloride .
  • Nonviral Gene Editing via CRISPR/Cas9 Delivery
    • PEGylated nanoparticles (named P-HNPs) based on the cationic α-helical polypeptide poly(-4-((2-(piperidin-1-yl)ethyl)aminomethyl)benzyl-L-glu-γ tamate) were developed for the delivery of Cas9 expression plasmid and sgRNA to various cell types and gene-editing scenarios .
    • The cell-penetrating α-helical polypeptide enhanced cellular uptake and promoted escape of pCas9 and/or sgRNA from the endosome and transport into the nucleus .
    • This system offers a versatile gene-editing platform for biological research and therapeutic applications .

properties

IUPAC Name

4-(2-piperidin-1-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-13-6-4-12(5-7-13)8-11-15-9-2-1-3-10-15/h4-7H,1-3,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEFNCLNVXCFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443723
Record name 4-(2-Piperidin-1-yl-ethyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Piperidin-1-yl-ethyl)-phenylamine

CAS RN

168897-21-0
Record name 4-[2-(1-Piperidinyl)ethyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168897-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Piperidin-1-yl-ethyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-[2-(4-Nitro-phenyl)-ethyl]-piperidine (0.1178 gms.) is suspended in 4.5 mL of a 1:1 (v:v) solution of acetic acid and water. The suspension is then immersed in a 65° C. oil bath and treated in dropwise fashion with 9 mL of an ˜10 wt. % solution of TiCl3 in 20–30 wt. % HCl. Over the course of the addition a color change from colorless to purple to black ensues. The reaction mixture is maintained in the 65° C. oil bath overnight following the addition of TiCl3. The reaction mixture is then cooled to 0° C., and made basic with the addition of a 10% aqueous solution of NaOH. The basic reaction mixture is then extracted with chloroform. The emmulsion that forms is filtered through glass wool, re-extracted with chloroform, and then dried over anhydrous sodium sulfate. Following evaporation of the solvent the residue is chromatographed by flash silica gel chromatography (10% methanol in chloroform) to yield 60 mg of 4-(2-piperidin-1-yl-ethyl)-phenylamine.
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0.1178 g
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Synthesis routes and methods II

Procedure details

In ethanol (100 ml) was dissolved 1-[2-(4-nitrophenyl)ethyl]piperidine (24.8 g), and to the mixture was added dried 10% palladium on carbon (1.24 g). Under hydrogen atmosphere, the mixture was stirred at room temperature under atmospheric pressure for 86 hours. The palladium was filtered off, and the filtrate was concentrated to give 1-[2-(4-aminophenyl)ethyl]-piperidine (21.7 g) as pale brown oil.
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24.8 g
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100 mL
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